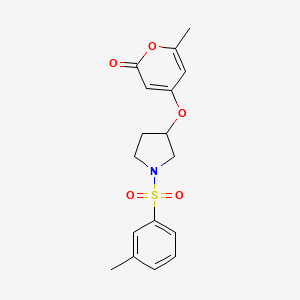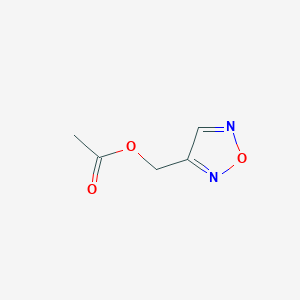
5-Bromo-6-methyl-2,4-pyridinediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-methyl-2,4-pyrimidinediol is a chemical compound with the molecular formula C5H5BrN2O2 . It has an average mass of 205.009 Da and a monoisotopic mass of 203.953430 Da . It appears as a light yellow to white crystalline powder .
Synthesis Analysis
The synthesis of 5-Bromo-6-methyl-2,4-pyridinediol involves several steps. One approach starts from 2-fluoro-4-methylpyridine and uses an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors . Another approach involves a highly regioselective lithiation-substitution protocol .Molecular Structure Analysis
The molecular structure of 5-Bromo-6-methyl-2,4-pyridinediol is characterized by a pyrimidine ring with bromine and methyl groups attached . The exact orientation of these groups and other structural details can be determined through techniques such as X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 5-Bromo-6-methyl-2,4-pyridinediol are complex and can involve various mechanisms. For example, one study discusses the nucleophilic aromatic substitution (SNAr) reaction as a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis
5-Bromo-6-methyl-2,4-pyridinediol has a molecular formula of C5H5BrN2O2, an average mass of 205.009 Da, and a monoisotopic mass of 203.953430 Da . Further physical and chemical properties such as melting point, boiling point, and density can be determined through additional experimental studies.科学的研究の応用
Synthesis and Analytical Applications
5-Bromo derivatives of 6-methyl-2,4-pyridinediol, such as 5-bromo-6-methyl-3-nitroso-2,4-pyridinediol, have been synthesized and explored for their potential in forming colored complexes with Group VIII metal ions. These derivatives demonstrate promise as analytical reagents for metal ion detection and solvent extraction processes (Leard, Bedenbaugh, & Bedenbaugh, 1983).
Biochemical Studies
5-Bromo-2,4-pyridinediol derivatives have been used in the synthesis of various biochemical compounds. For instance, pyrimidine derivatives with 5-bromo substitution have been created for potential antiretroviral activities and other medicinal applications (Hocková et al., 2003). Additionally, these compounds have been investigated for their roles in reactions like regioselective displacement with ammonia, leading to the formation of substances with potential pharmaceutical applications (Doulah et al., 2014).
Development of Antiviral Agents
5-Bromo-2,4-pyridinediol derivatives have contributed to the development of new antiviral agents. Compounds like phenylselenenyl- and phenylthio-substituted pyrimidines, derived from 5-bromo-2,4-pyridinediol, have shown potential in inhibiting enzymes related to viral replication, providing a pathway for new antiviral drug development (Goudgaon et al., 1993).
Organic Synthesis and Catalysis
The compound has been used in organic synthesis, particularly in Suzuki cross-coupling reactions to create novel pyridine derivatives. These synthesized compounds have applications in areas such as liquid crystal technology and also demonstrate biological activities like anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Material Science and Corrosion Inhibition
5-Bromo-2,4-pyridinediol derivatives have been studied for their potential in material science, specifically in the context of corrosion inhibition. These compounds have shown effectiveness in protecting metals like carbon steel in acidic environments, contributing to the field of corrosion science (El-Lateef et al., 2015).
Safety and Hazards
将来の方向性
The future directions for research on 5-Bromo-6-methyl-2,4-pyridinediol could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , it may hold potential for future scientific and medical research.
特性
IUPAC Name |
5-bromo-4-hydroxy-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-3-6(7)4(9)2-5(10)8-3/h2H,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXYHRZTZLKJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=O)N1)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methyl-2,4-pyridinediol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

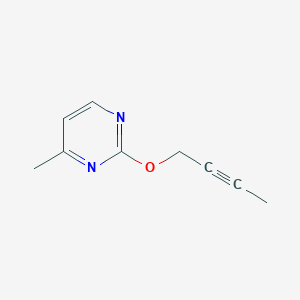
![N-[2-Methyl-4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2569623.png)
![N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2569624.png)
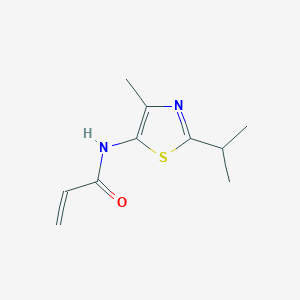
![4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2569626.png)
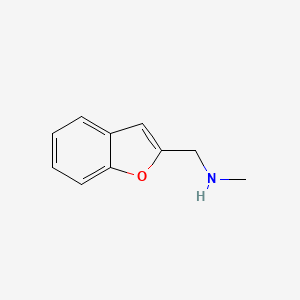
![methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2569630.png)
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2569631.png)
![7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2569634.png)
![4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2569636.png)
![2-(1H-pyrrol-1-yl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2569639.png)
![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2569640.png)
